D-Phenylalanyl-L-leucyl-D-phenylalanine D-Phenylalanyl-L-leucyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 41046-26-8
VCID: VC20650443
InChI: InChI=1S/C24H31N3O4/c1-16(2)13-20(26-22(28)19(25)14-17-9-5-3-6-10-17)23(29)27-21(24(30)31)15-18-11-7-4-8-12-18/h3-12,16,19-21H,13-15,25H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)/t19-,20+,21-/m1/s1
SMILES:
Molecular Formula: C24H31N3O4
Molecular Weight: 425.5 g/mol

D-Phenylalanyl-L-leucyl-D-phenylalanine

CAS No.: 41046-26-8

Cat. No.: VC20650443

Molecular Formula: C24H31N3O4

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

D-Phenylalanyl-L-leucyl-D-phenylalanine - 41046-26-8

Specification

CAS No. 41046-26-8
Molecular Formula C24H31N3O4
Molecular Weight 425.5 g/mol
IUPAC Name (2R)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C24H31N3O4/c1-16(2)13-20(26-22(28)19(25)14-17-9-5-3-6-10-17)23(29)27-21(24(30)31)15-18-11-7-4-8-12-18/h3-12,16,19-21H,13-15,25H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)/t19-,20+,21-/m1/s1
Standard InChI Key MSHZERMPZKCODG-QHAWAJNXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)N
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

D-Phenylalanyl-L-leucyl-D-phenylalanine (molecular formula: C24H29N3O4\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_4) adopts a linear tripeptide structure with the sequence D-Phe-L-Leu-D-Phe. The D-configuration of the terminal phenylalanine residues introduces stereochemical constraints that influence its three-dimensional conformation. Unlike naturally occurring L-amino acid peptides, this arrangement reduces susceptibility to proteolytic degradation by common peptidases, which typically recognize L-enantiomers .

The hydrophobic side chains of phenylalanine and leucine create a amphipathic profile, with the aromatic rings of D-Phe residues contributing to π-π stacking interactions. This structural feature enhances membrane permeability, as demonstrated in comparative studies with L-enantiomeric analogs.

Synthesis and Stability

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Key steps include:

  • Resin Activation: Wang resin pre-loaded with D-phenylalanine.

  • Coupling Cycles: HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) mediates amino acid coupling under inert conditions.

  • Deprotection: Piperidine removes Fmoc groups iteratively.

  • Cleavage: TFA (trifluoroacetic acid) liberates the peptide from the resin, yielding crude product.

Yield optimization requires precise control of coupling times (30–60 minutes) and temperatures (25°C). Analytical HPLC typically reveals >90% purity post-purification.

Enzymatic Stability

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies demonstrate that D-phenylalanyl-L-leucyl-D-phenylalanine inhibits glutamate-induced excitotoxicity in neuronal cultures by modulating NMDA receptor activity. At 50 μM, it reduces calcium influx by 42% compared to controls. The D-phenylalanine moieties are critical for this activity, as L-enantiomeric analogs show no significant effect.

Amyloid Fibril Inhibition

The compound suppresses β-amyloid (Aβ) aggregation in Alzheimer’s disease models. Molecular dynamics simulations suggest that its hydrophobic residues disrupt hydrophobic core formation in Aβ1–42 peptides. At 100 μM, it reduces fibril density by 65% over 72 hours.

Enzymatic Interactions and Metabolic Fate

Leucyl/Phenylalanyl-tRNA-Protein Transferase (L/F-Transferase)

Crystallographic studies of E. coli L/F-transferase (PDB: 2D9A) reveal a hydrophobic binding pocket accommodating leucine or phenylalanine side chains . D-Phenylalanyl-L-leucyl-D-phenylalanine competitively inhibits this enzyme (IC₅₀ = 12 μM), potentially interfering with the N-end rule pathway of protein degradation .

Tissue-Specific Metabolism

Stable isotope tracing in porcine models shows that hepatic phenylalanyl-tRNA enrichment correlates with tissue fluid phenylalanine levels (slope m=1.011m = 1.011), suggesting liver-specific metabolic processing . In contrast, skeletal muscle preferentially utilizes plasma ketoisocaproate for leucyl-tRNA synthesis (m=0.881m = 0.881) .

Comparative Analysis with Structural Analogs

CompoundSequenceKey FeaturesBiological Activity
L-Leucyl-L-phenylalanineL-Leu-L-PheNatural enantiomer; protease-sensitiveSubstrate for protein synthesis
Cyclo(L-leucyl-L-phenylalanine)Cyclic formEnhanced rigidity; oral bioavailabilityAntimicrobial peptide
D-Phe-L-Leu-D-PheD-Phe-L-Leu-D-PheProtease resistance; membrane permeabilityNeuroprotection; amyloid inhibition

Challenges and Future Directions

Synthetic Limitations

Current SPPS protocols face scalability challenges due to the high cost of D-amino acids. Future work may explore enzymatic racemization or chemoenzymatic synthesis to reduce production costs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator